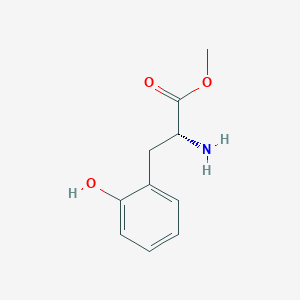
Methyl (R)-2-amino-3-(2-hydroxyphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ®-2-amino-3-(2-hydroxyphenyl)propanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a hydroxyl group, and a methyl ester group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-amino-3-(2-hydroxyphenyl)propanoate typically involves the esterification of ®-2-amino-3-(2-hydroxyphenyl)propanoic acid. One common method is the Fischer esterification, where the amino acid is reacted with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Methyl ®-2-amino-3-(2-hydroxyphenyl)propanoate may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-2-amino-3-(2-hydroxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to convert the amino group into a more reactive intermediate.
Major Products
Oxidation: Formation of 2-amino-3-(2-hydroxyphenyl)propanal.
Reduction: Formation of 2-amino-3-(2-hydroxyphenyl)propanol.
Substitution: Formation of 2-amino-3-(2-chlorophenyl)propanoate.
Scientific Research Applications
Methyl ®-2-amino-3-(2-hydroxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl ®-2-amino-3-(2-hydroxyphenyl)propanoate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl ®-2-amino-3-(4-hydroxyphenyl)propanoate: Similar structure but with the hydroxyl group in the para position.
Methyl ®-2-amino-3-(3-hydroxyphenyl)propanoate: Similar structure but with the hydroxyl group in the meta position.
Uniqueness
Methyl ®-2-amino-3-(2-hydroxyphenyl)propanoate is unique due to the specific positioning of the hydroxyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-(2-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C10H13NO3/c1-14-10(13)8(11)6-7-4-2-3-5-9(7)12/h2-5,8,12H,6,11H2,1H3/t8-/m1/s1 |
InChI Key |
RFUHEJIZWPQATB-MRVPVSSYSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=CC=C1O)N |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















